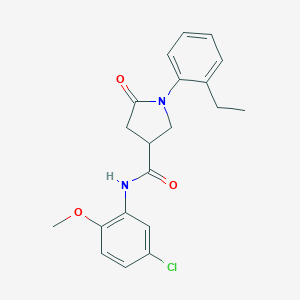
2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a pyrrolidine-based compound that exhibits a range of biochemical and physiological effects, making it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and receptors in the body, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate include anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments include its high purity and yield, making it an ideal compound for various research studies. However, its limited solubility in water can be a limitation in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. These include further studies on its mechanism of action, optimization of its synthesis method, and exploring its potential therapeutic applications in other diseases. Additionally, the development of more water-soluble derivatives of the compound can enhance its use in lab experiments.
In conclusion, 2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a promising compound with potential therapeutic applications. Its synthesis method has been optimized to yield high purity and yield, and it exhibits a range of biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the condensation of 4-chlorophenylacetic acid with 2,3-dimethylphenyl glycine followed by cyclization with acetic anhydride. The resulting compound is purified using column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate have been extensively studied in various scientific research studies. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation.
Eigenschaften
Produktname |
2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molekularformel |
C21H20ClNO4 |
Molekulargewicht |
385.8 g/mol |
IUPAC-Name |
[2-(4-chlorophenyl)-2-oxoethyl] 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20ClNO4/c1-13-4-3-5-18(14(13)2)23-11-16(10-20(23)25)21(26)27-12-19(24)15-6-8-17(22)9-7-15/h3-9,16H,10-12H2,1-2H3 |
InChI-Schlüssel |
JOYPAYSOJRACHE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)
![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)





